Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
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Overview
Description
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate, AldrichCPR, is a chemical compound widely used in organic synthesis and research. It is known for its role as a protected amino acid derivative, specifically designed to facilitate peptide synthesis and other chemical transformations. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate typically involves the protection of an amino acid with a Boc group. The process begins with the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid using aqueous base or acid.
Amide Formation: The compound can react with amines to form amides, which are crucial intermediates in peptide synthesis.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for Boc deprotection.
Hydrochloric Acid (HCl): Another reagent for Boc deprotection.
Aqueous Sodium Hydroxide (NaOH): Used for ester hydrolysis.
Carbodiimides (e.g., EDC, DCC): Used for amide bond formation.
Major Products Formed
Amino Acids: After Boc deprotection.
Carboxylic Acids: After ester hydrolysis.
Peptides: After amide bond formation.
Scientific Research Applications
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during chemical transformations. Upon deprotection, the free amino group can participate in various reactions, such as peptide coupling. The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can further react to form amides or other derivatives.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate: Features a Boc-protected amino group and an ester group.
N-(tert-Butoxycarbonyl)-L-methionyl-L-alanine methyl ester: Another Boc-protected amino acid derivative used in peptide synthesis.
N-(tert-Butoxycarbonyl)-N-methyl-L-alanine: A similar compound with a Boc-protected amino group and a methyl group.
Uniqueness
This compound is unique due to its specific structure, which allows for selective protection and deprotection of the amino group. This selectivity is crucial in peptide synthesis, where precise control over reaction conditions is necessary to achieve high yields and purity.
Properties
Molecular Formula |
C11H19NO5 |
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Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8(7-13)5-6-9(14)16-4/h7-8H,5-6H2,1-4H3,(H,12,15)/t8-/m0/s1 |
InChI Key |
GCHJBJYYCKLFMY-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C=O |
Origin of Product |
United States |
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